Ppc-1 (CAS 1245818-17-0) is a naturally derived prenylated quinolinecarboxylic acid originally isolated from the cellular slime mold Polysphondylium pseudo-candidum [1]. In laboratory and industrial procurement, it is primarily sourced as a mild mitochondrial uncoupler that uniquely enhances oxygen consumption without the catastrophic ATP depletion characteristic of classical protonophores [1]. Furthermore, its dual action as a cell-permeable interleukin-2 (IL-2) inhibitor and its structurally versatile prenylated quinoline core make it a highly valuable baseline material for metabolic flux assays, anti-obesity model development, and as a precursor for synthesizing next-generation immunosuppressants [2].
Substituting Ppc-1 with generic, classical mitochondrial uncouplers like FCCP or DNP fundamentally compromises assay integrity and in vivo survival [1]. Classical protonophores possess an extremely narrow therapeutic window, rapidly inducing mitochondrial failure, severe hyperthermia, and off-target plasma membrane depolarization at micromolar concentrations [1]. In contrast, Ppc-1 provides a mild uncoupling phenotype that preserves cellular ATP synthesis machinery, allowing for sustained metabolic modulation without acute cytotoxicity [2]. For procurement teams outfitting metabolic research or long-term in vivo studies, failing to specify Ppc-1 over generic alternatives results in high assay failure rates and unacceptable model toxicity [2].
In comparative metabolic flux assays, Ppc-1 demonstrates a fundamentally different uncoupling profile than the classical protonophore FCCP. While FCCP induces a sharp, toxic decline in the oxygen consumption rate (OCR) to sub-basal levels at concentrations above 1 μM due to mitochondrial failure, Ppc-1 acts as a mild uncoupler, elevating OCR to approximately 130% of basal levels at 31.6 μM without inducing respiratory collapse[1]. Crucially, Ppc-1 achieves this enhanced proton transport without exerting adverse effects on ATP production, whereas FCCP and DNP cause severe ATP depletion [2].
| Evidence Dimension | Oxygen Consumption Rate (OCR) and ATP preservation |
| Target Compound Data | Maintains elevated OCR (~130% basal at 31.6 μM) with stable ATP production |
| Comparator Or Baseline | FCCP (induces OCR collapse at >1 μM and severe ATP depletion) |
| Quantified Difference | >30-fold higher concentration tolerance before respiratory decline compared to FCCP |
| Conditions | In vitro Seahorse XF metabolic flux analysis |
Enables researchers to conduct long-term metabolic and anti-obesity assays without the confounding variable of acute cellular energy failure.
The utility of classical uncouplers like DNP in vivo is severely limited by multi-organ toxicity and fatal hyperthermia. Ppc-1 overcomes this critical barrier, demonstrating high in vivo tolerability. When administered to ICR mice, a low-dose regimen of Ppc-1 (0.8 mg/kg/week via intraperitoneal injection) successfully suppressed weight gain, resulting in a 7-10% weight loss over an 8-week period[1]. Unlike DNP, which was banned due to its narrow therapeutic index and systemic toxicity, Ppc-1 achieved these metabolic effects without inducing liver or kidney damage [2].
| Evidence Dimension | In vivo weight suppression and organ toxicity |
| Target Compound Data | 7-10% weight loss at 0.8 mg/kg/week with no hepatic/renal toxicity |
| Comparator Or Baseline | DNP (causes severe hyperthermia and organ failure at metabolic doses) |
| Quantified Difference | Achieves metabolic efficacy with a significantly widened therapeutic window and zero observed organ toxicity at effective doses |
| Conditions | 8-week in vivo ICR mouse model |
Provides a viable, non-lethal uncoupler for longitudinal in vivo metabolic and obesity studies where classical agents would cause premature subject death.
Beyond its metabolic applications, Ppc-1 serves as a critical structural scaffold for the synthesis of novel immunosuppressive agents. The native Ppc-1 molecule acts as a cell-permeable inhibitor of IL-2 production in Jurkat T cells with an IC50 of approximately 4 μM [1]. By utilizing Ppc-1 as a precursor, medicinal chemists have successfully synthesized derivatives such as PQA-18, which exhibits a dramatically enhanced potency, inhibiting p21-activated kinase 2 (PAK2) and suppressing immune responses with an IC50 of 127 nM [2].
| Evidence Dimension | Immunosuppressive potency (IC50) via derivatization |
| Target Compound Data | Baseline IL-2 inhibition IC50 ~4 μM |
| Comparator Or Baseline | Ppc-1 derivative PQA-18 (IC50 = 127 nM) |
| Quantified Difference | ~31-fold improvement in potency achieved through targeted derivatization of the Ppc-1 core |
| Conditions | In vitro Jurkat T cell IL-2 production assays |
Justifies the procurement of Ppc-1 as a foundational building block for drug discovery programs targeting novel PAK2-mediated immunosuppressants.
Proper formulation of Ppc-1 is critical for reproducible assay performance, as the highly lipophilic prenylated quinoline structure renders it insoluble in aqueous media. For standard laboratory workflows, Ppc-1 must be reconstituted in 100% DMSO to yield a stable 10 mM stock solution . To overcome transient aggregation during reconstitution, protocols require vigorous mechanical agitation or mild thermal incubation at 37°C for 10-15 minutes . Once fully solubilized, the DMSO stock is highly stable when aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles .
| Evidence Dimension | Solubility and stock stability |
| Target Compound Data | 10 mM stable stock in 100% DMSO (with 37°C heating) |
| Comparator Or Baseline | Aqueous buffers (insoluble, leading to assay failure) |
| Quantified Difference | Complete dissolution in DMSO vs. 0% functional solubility in direct aqueous reconstitution |
| Conditions | Standard laboratory stock preparation |
Ensures technical buyers and laboratory staff implement the correct solvent and thermal handling procedures, preventing costly material waste and irreproducible data.
Ppc-1 is the ideal choice for Seahorse XF assays and other respirometry studies where researchers need to induce mild mitochondrial uncoupling without triggering the rapid ATP depletion and cell death caused by FCCP[1].
Due to its low cytotoxicity and lack of hepatic/renal adverse effects, Ppc-1 is highly suited for longitudinal in vivo studies investigating metabolic rate enhancement and weight suppression [1].
Procurement of Ppc-1 is highly recommended for medicinal chemistry programs focused on developing novel PAK2 inhibitors, as its prenylated quinolinecarboxylic acid core is readily derivatized to yield highly potent immunosuppressants like PQA-18 [2].
As a cell-permeable inhibitor of IL-2 production, Ppc-1 provides a reliable chemical probe for investigating T-cell activation and cytokine suppression pathways in Jurkat cell models [2].